molecular formula C21H25N5O B12244499 4-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]-2-methylpyridine

4-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]-2-methylpyridine

Cat. No.: B12244499
M. Wt: 363.5 g/mol
InChI Key: SMZHIPVYLKIXDX-UHFFFAOYSA-N
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Description

4-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]-2-methylpyridine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a pyrazolo[1,5-a]pyrazine core with a piperidine and pyridine moiety, making it a versatile candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]-2-methylpyridine typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrazine core. One common method involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures . This intermediate is then further reacted with various reagents to introduce the piperidine and pyridine moieties.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., DMF, dichloromethane). The choice of reagents and conditions depends on the desired transformation and the functional groups present in the molecule.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]-2-methylpyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]-2-methylpyridine stands out due to its unique combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H25N5O

Molecular Weight

363.5 g/mol

IUPAC Name

2-cyclopropyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C21H25N5O/c1-15-11-18(6-7-22-15)27-14-16-3-2-9-25(13-16)21-20-12-19(17-4-5-17)24-26(20)10-8-23-21/h6-8,10-12,16-17H,2-5,9,13-14H2,1H3

InChI Key

SMZHIPVYLKIXDX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)C3=NC=CN4C3=CC(=N4)C5CC5

Origin of Product

United States

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